

Definitive Spectroscopic Identification of Bis(2-chloroethylthio)methane

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Compound of Interest

Compound Name: *Bis(2-chloroethylthio)methane*

CAS No.: 63869-13-6

Cat. No.: B14111843

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Abstract

Bis(2-chloroethylthio)methane (CAS No: 63869-13-6) is a sulfur-containing organic compound structurally related to sulfur mustard chemical warfare agents[1][2]. Its unambiguous identification is critical in forensic, environmental, and defense contexts. This application note provides a comprehensive guide to the spectroscopic characterization of **Bis(2-chloroethylthio)methane**, leveraging an integrated approach of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Vibrational Spectroscopy (Infrared and Raman). We present detailed, field-proven protocols and explain the causal reasoning behind experimental choices, ensuring a self-validating and trustworthy methodology for researchers, scientists, and drug development professionals.

Introduction: The Need for Unambiguous Characterization

Bis(2-chloroethylthio)methane, with the molecular formula $C_5H_{10}Cl_2S_2$, is a thioether that serves as a potential precursor or impurity in the synthesis of vesicant agents[1][3]. Unlike its more notorious analog, sulfur mustard (bis(2-chloroethyl) sulfide), it features a central

thioacetal (-S-CH₂-S-) linkage. This structural nuance necessitates distinct analytical methodologies for confident identification and differentiation from related compounds. The analytical challenge lies in confirming not only the presence of the chloroethylthio moieties but also the specific methylene bridge connecting them. This guide establishes a multi-technique spectroscopic protocol to achieve this high level of analytical confidence.

Table 1: Chemical Identity and Properties of **Bis(2-chloroethylthio)methane**

Property	Value	Source
IUPAC Name	1-chloro-2-[(2-chloroethyl)sulfanyl]methylsulfanyl]ethane	PubChem[1]
CAS Number	63869-13-6	NIST[4], PubChem[1]
Molecular Formula	C ₅ H ₁₀ Cl ₂ S ₂	NIST[4], PubChem[1]
Molecular Weight	205.17 g/mol	NIST[4], PubChem[1]
Monoisotopic Mass	203.9601 Da	PubChem[5]

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Gas Chromatography-Mass Spectrometry (GC-MS) is the cornerstone technique for identifying sulfur mustard and related compounds in various matrices[6][7][8]. Its power lies in coupling the chromatographic separation of the analyte with the high-specificity fragmentation pattern generated by the mass spectrometer.

The volatility of **Bis(2-chloroethylthio)methane** makes it amenable to GC separation. Electron Ionization (EI) is the preferred method as it induces reproducible and extensive fragmentation, creating a unique "fingerprint" for library matching and structural elucidation. The use of high-resolution MS, such as an Orbitrap, can further enhance confidence by providing accurate mass measurements of fragment ions, confirming their elemental composition[8].

- **Sample Preparation:** Dilute the sample in a suitable solvent (e.g., Dichloromethane) to a concentration of 1-10 µg/mL. A certified reference material should be prepared identically for

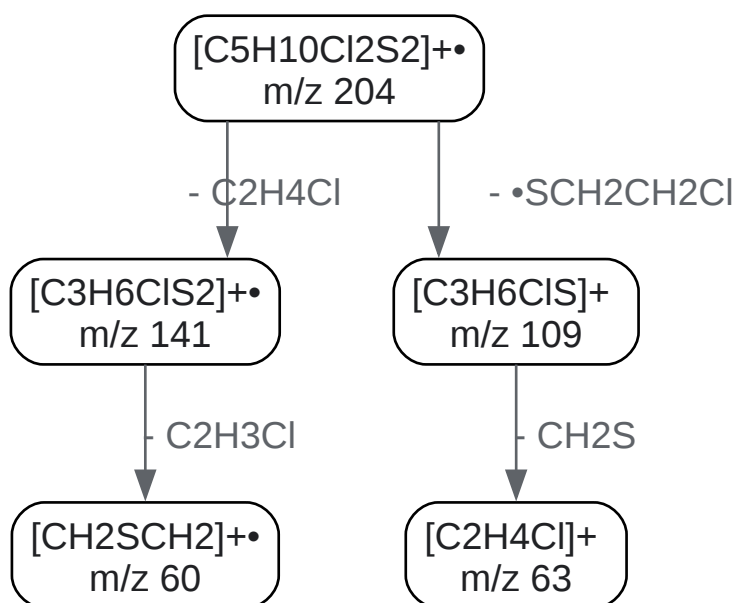
confirmation.

- GC Separation:
 - Injector: 250 °C, Splitless mode (1 µL injection volume).
 - Carrier Gas: Helium at a constant flow of 1.2 mL/min[8].
 - Column: A non-polar DB-5MS or equivalent column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is ideal for resolving thioethers.
 - Oven Program: Start at 50 °C for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes. This program ensures the elution of the analyte with good peak shape.
- MS Detection (EI):
 - Ion Source Temp: 230 °C.
 - Ionization Energy: 70 eV.
 - Mass Range: Scan from m/z 40 to 300 to capture all relevant fragment ions.

The EI mass spectrum of **Bis(2-chloroethylthio)methane** is available from the NIST Mass Spectrometry Data Center[4]. The molecular ion (M⁺) is expected at m/z 204, considering the most abundant isotopes (³⁵Cl, ³²S). The characteristic isotopic pattern of two chlorine atoms (M, M+2, M+4 in an approximate 9:6:1 ratio) is a critical diagnostic feature.

Key Fragmentation Pathways:

- α-Cleavage: The bonds adjacent to the sulfur atoms are prone to cleavage. Loss of a chloroethyl radical (•CH₂CH₂Cl) leads to the formation of a key ion at m/z 141.
- Thioacetal Cleavage: Scission at the central C-S bond can result in the formation of the [CH₂(SCH₂CH₂Cl)]⁺ ion at m/z 109. This is a highly diagnostic peak.
- McLafferty-type Rearrangements: While less common for thioethers than for carbonyls, rearrangements can occur. The presence of an ion at m/z 63 often corresponds to the [CH₂SH]⁺ fragment.



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Caption: Predicted EI-MS fragmentation of **Bis(2-chloroethylthio)methane**.

Table 2: Key Diagnostic Ions for **Bis(2-chloroethylthio)methane** in EI-MS

m/z (Nominal)	Proposed Fragment	Significance	Source
204	$[\text{C}_5\text{H}_{10}^{35}\text{Cl}_2\text{S}_2]^{+\bullet}$ (M^+)	Molecular Ion (low abundance)	NIST[4]
141	$[\text{M} - \text{C}_2\text{H}_4\text{Cl}]^+$	α -cleavage, loss of chloroethyl group	NIST[4]
109	$[\text{CH}_2(\text{SCH}_2\text{CH}_2\text{Cl})]^+$	Base Peak, characteristic thioacetal cleavage	NIST[4], PubChem[1]
63	$[\text{C}_2\text{H}_4\text{Cl}]^+$	Chloroethyl fragment	NIST[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Connectivity

NMR spectroscopy provides definitive information about the carbon-hydrogen framework of a molecule. It is the gold standard for elucidating the precise connectivity of atoms, making it indispensable for distinguishing isomers.

^1H NMR reveals the number of unique proton environments and their neighboring protons through chemical shifts and spin-spin coupling. ^{13}C NMR provides the number of unique carbon environments. Together, they can unequivocally prove the -S-CH₂-S- thioacetal linkage and the structure of the two equivalent chloroethylthio arms. Deuterated chloroform (CDCl₃) is an excellent solvent choice due to its ability to dissolve the analyte and its single, well-defined solvent peak in both ^1H and ^{13}C spectra[9].

- Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.7 mL of CDCl₃. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
- ^1H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Ensure sufficient scans for a good signal-to-noise ratio (typically 16-64 scans).
- ^{13}C NMR Acquisition: Acquire a proton-decoupled ^{13}C spectrum. A larger number of scans will be required (typically 1024 or more) due to the lower natural abundance of ^{13}C .

The molecule has a plane of symmetry through the central CH₂ group. This results in three unique carbon signals and three unique proton signals.

Caption: Molecular structure showing unique carbon environments.

^{13}C NMR Spectrum: Experimental data confirms three distinct carbon environments[9].

- C(a): The carbon bonded to chlorine will be the most downfield due to the electronegative effect of Cl.
- C(b): The carbon bonded to sulfur will be shielded relative to C(a).
- C(c): The central methylene bridge carbon, bonded to two sulfur atoms, will have a unique chemical shift.

^1H NMR Spectrum (Predicted): While experimental data is not readily available in the searched literature, the ^1H NMR spectrum can be reliably predicted.

- H(c): The two protons on the central methylene bridge will appear as a singlet, as they have no adjacent protons to couple with.
- H(a) & H(b): The protons on the chloroethyl arms will appear as two triplets due to coupling with each other ($J \approx 7$ Hz). The protons at H(a) (adjacent to Cl) will be further downfield than the protons at H(b) (adjacent to S).

Table 3: ^{13}C and Predicted ^1H NMR Spectroscopic Data (Solvent: CDCl_3)

Atom Label	Nucleus	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J)	Notes
C(a)	^{13}C	~42-44	-	-	Carbon adjacent to Chlorine.
C(b)	^{13}C	~34-36	-	-	Carbon adjacent to Sulfur.
C(c)	^{13}C	~38-40	-	-	Central methylene carbon (S- CH_2 -S).
H(a)	^1H	~3.6-3.8	Triplet	~7 Hz	Protons adjacent to Chlorine.
H(b)	^1H	~2.9-3.1	Triplet	~7 Hz	Protons adjacent to Sulfur.
H(c)	^1H	~3.8-4.0	Singlet	-	Protons of the central methylene bridge.

Vibrational Spectroscopy (FTIR & Raman): Functional Group Analysis

Fourier-Transform Infrared (FTIR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are excellent for identifying specific functional groups. While a published spectrum for **Bis(2-chloroethylthio)methane** was not found in the initial search, we can predict the key vibrational bands based on its structure and data from analogs like sulfur mustard[10].

FTIR is particularly sensitive to polar bonds and asymmetric vibrations (e.g., C-Cl stretch). Raman spectroscopy excels at detecting non-polar, symmetric bonds and is particularly useful for identifying the C-S and S-S linkages common in sulfur-containing compounds[11][12]. Using both provides a more complete vibrational profile. Attenuated Total Reflectance (ATR) is a common, convenient sampling technique for FTIR that requires minimal sample preparation.

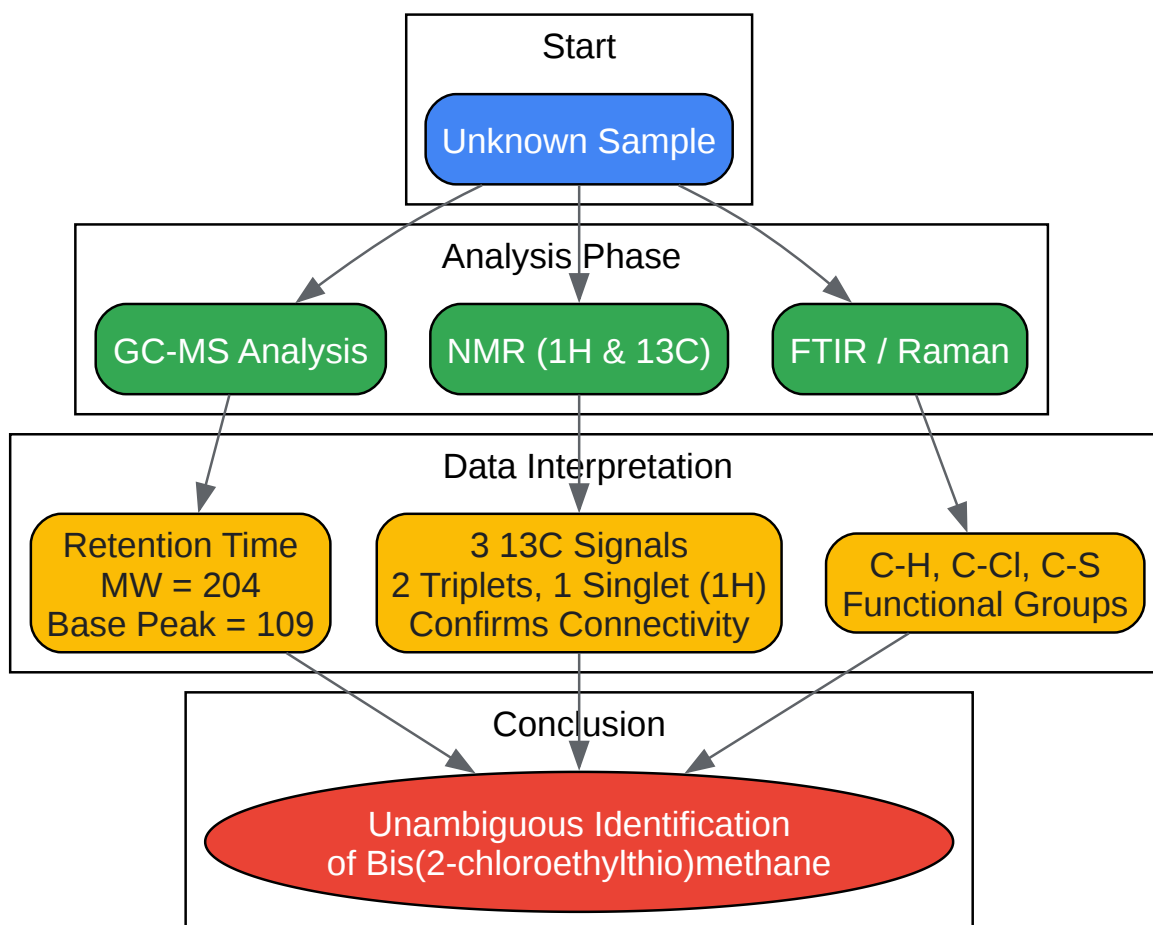
- **Background Scan:** Clean the ATR crystal (typically diamond or zinc selenide) with isopropanol and acquire a background spectrum.
- **Sample Application:** Place a single drop of the neat liquid sample onto the crystal.
- **Spectrum Acquisition:** Acquire the sample spectrum over the range of 4000-500 cm^{-1} . Typically, 32 scans at a resolution of 4 cm^{-1} are sufficient.
- **Cleaning:** Thoroughly clean the crystal after analysis.
- **C-H Stretching:** Aliphatic C-H stretches will appear in the 3000-2850 cm^{-1} region.
- **CH₂ Bending (Scissoring):** These vibrations will be observed around 1450-1400 cm^{-1} .
- **C-S Stretching:** These are often weak in the IR but stronger in Raman. Expect bands in the 800-600 cm^{-1} region. The symmetric S-CH₂-S stretch will be a key Raman band.
- **C-Cl Stretching:** Strong bands in the 800-650 cm^{-1} region are characteristic of the chloroalkane functionality. The presence of rotational isomers (trans/gauche) around the C-C bond can lead to multiple C-Cl stretching bands.

Table 4: Predicted Key Vibrational Bands for **Bis(2-chloroethylthio)methane**

Wavenumber (cm ⁻¹)	Vibration Type	Expected Intensity (IR)	Expected Intensity (Raman)
2950-2850	C-H Stretch	Medium-Strong	Medium-Strong
1450-1400	CH ₂ Bend	Medium	Medium
800-650	C-Cl Stretch	Strong	Medium
750-600	C-S Stretch	Weak-Medium	Strong

Integrated Spectroscopic Strategy: A Self-Validating Workflow

Relying on a single analytical technique can lead to ambiguity. A truly robust identification is achieved by integrating data from orthogonal techniques. The data from MS, NMR, and vibrational spectroscopy are mutually reinforcing, providing a self-validating system for the definitive identification of **Bis(2-chloroethylthio)methane**.



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Caption: Workflow for integrated spectroscopic identification.

- **Screening (GC-MS):** Use GC-MS to screen the sample. Check the retention time and mass spectrum against a library or a reference standard. The molecular ion cluster and base peak of m/z 109 are primary identifiers.
- **Structural Confirmation (NMR):** Use ^1H and ^{13}C NMR on a purified sample to confirm the carbon-hydrogen framework. This step is crucial to differentiate it from isomers.
- **Functional Group Verification (FTIR/Raman):** Use vibrational spectroscopy to confirm the presence of the key functional groups (C-Cl, C-S).

If the data from all three techniques are consistent with the established spectral characteristics, the identification can be considered definitive and trustworthy.

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